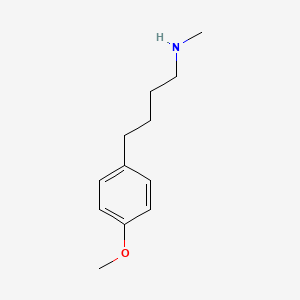
Benzenebutanamine, 4-methoxy-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenebutanamine, 4-methoxy-N-methyl-, also known as N-Methyl-4-methoxybenzenamine, is an organic compound with the molecular formula C8H11NO and a molecular weight of 137.1790 g/mol . It is a derivative of benzenamine, featuring a methoxy group (-OCH3) at the para position and a methyl group (-CH3) attached to the nitrogen atom. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanamine, 4-methoxy-N-methyl- can be achieved through several methods. One common approach involves the reductive N-methylation of nitro compounds. This method uses inexpensive and readily available nitro compounds as raw materials, which are then subjected to a sequential hydrogenation and methylation process . The reaction typically employs methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide (DMSO), or formaldehyde .
Industrial Production Methods
In industrial settings, the production of Benzenebutanamine, 4-methoxy-N-methyl- often involves large-scale chemical processes that ensure high yield and purity. The use of catalytic systems and optimized reaction conditions is crucial for efficient production. Industrial methods may also incorporate advanced purification techniques to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Benzenebutanamine, 4-methoxy-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the benzene ring, resulting in a wide range of derivatives.
Scientific Research Applications
Benzenebutanamine, 4-methoxy-N-methyl- has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development and pharmacological studies.
Industry: It is utilized in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenebutanamine, 4-methoxy-N-methyl- involves its interaction with specific molecular targets and pathways. The compound can participate in electrophilic aromatic substitution reactions, where it forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate . This intermediate can then undergo further reactions, leading to the formation of substituted benzene derivatives. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Benzenebutanamine, 4-methoxy-N-methyl- can be compared with other similar compounds, such as:
N-Methyl-p-anisidine: Similar in structure but with different substituents.
4-Methoxy-N-methylaniline: Another derivative with a methoxy group at the para position.
N-Methyl-4-anisidine: Shares the N-methyl and methoxy groups but differs in other structural aspects.
These compounds share some chemical properties but may exhibit different reactivity and applications due to variations in their molecular structures.
Properties
CAS No. |
89745-31-3 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-methylbutan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-13-10-4-3-5-11-6-8-12(14-2)9-7-11/h6-9,13H,3-5,10H2,1-2H3 |
InChI Key |
IRYPMKXHLFMIBU-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















